
4,4'-Bis(dibenzazepin-1-YL)biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis(dibenzazepin-1-YL)biphenyl is a complex organic compound with the molecular formula C40H28N2 and a molecular weight of 536.66 g/mol This compound is characterized by the presence of two dibenzazepine moieties attached to a biphenyl core
Preparation Methods
The synthesis of 4,4’-Bis(dibenzazepin-1-YL)biphenyl typically involves the reaction of dibenzazepine derivatives with biphenyl compounds under specific conditions. One common synthetic route includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst and a base. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coupling process.
Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, with optimization for yield and purity. The choice of solvents, catalysts, and reaction conditions can significantly impact the efficiency and scalability of the production process.
Chemical Reactions Analysis
4,4’-Bis(dibenzazepin-1-YL)biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions are common for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while reduction can produce hydro derivatives.
Scientific Research Applications
4,4’-Bis(dibenzazepin-1-YL)biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest for drug discovery and development. It may serve as a lead compound for the design of new pharmaceuticals.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 4,4’-Bis(dibenzazepin-1-YL)biphenyl involves its interaction with specific molecular targets and pathways. The compound’s dibenzazepine moieties are known to interact with neurotransmitter receptors in the brain, potentially modulating their activity. This interaction can influence various signaling pathways, leading to changes in neuronal function and behavior . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may act as a modulator of neurotransmitter systems.
Comparison with Similar Compounds
4,4’-Bis(dibenzazepin-1-YL)biphenyl can be compared with other similar compounds, such as:
4,4’-Bis(dihydro-dibenzazepin-1-YL)biphenyl: This compound has a similar structure but includes dihydro derivatives, which may exhibit different chemical and biological properties.
4,4’-Bis(1-phenyl-phenanthro[9,10-d]imidazol-2-yl)biphenyl: This compound features phenanthroimidazole moieties, which can alter its electronic and optical properties.
Properties
CAS No. |
204200-08-8 |
|---|---|
Molecular Formula |
C40H28N2 |
Molecular Weight |
536.7 g/mol |
IUPAC Name |
11-[4-(4-benzo[b][1]benzazepin-11-ylphenyl)phenyl]benzo[b][1]benzazepine |
InChI |
InChI=1S/C40H28N2/c1-5-13-37-31(9-1)17-18-32-10-2-6-14-38(32)41(37)35-25-21-29(22-26-35)30-23-27-36(28-24-30)42-39-15-7-3-11-33(39)19-20-34-12-4-8-16-40(34)42/h1-28H |
InChI Key |
MPIMJBPUGIBQQL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CNC3=CC=CC(=C23)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=C7C8=CC=CC=C8C=CNC7=CC=C6 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=CC=CC=C7C=CC8=CC=CC=C86 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B1373077.png)
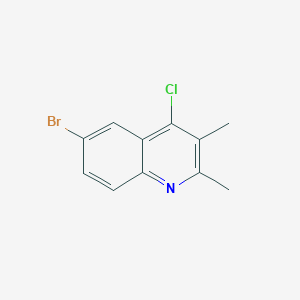
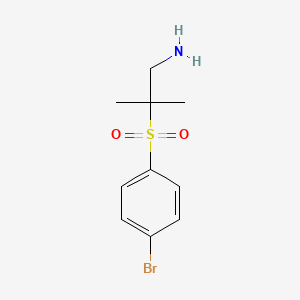
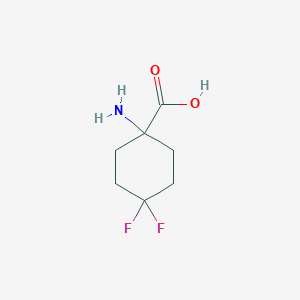
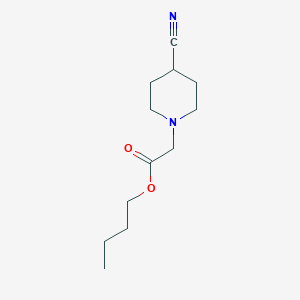
![6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1373085.png)
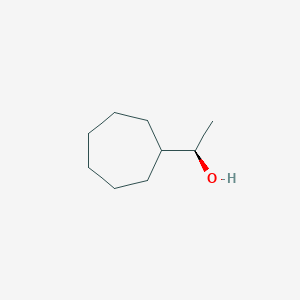
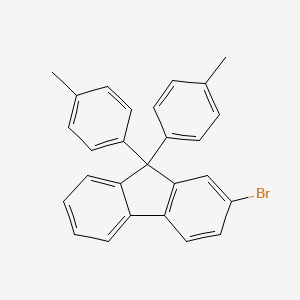
![1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B1373092.png)
![1H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B1373094.png)
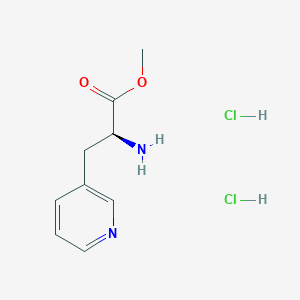
![ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate](/img/structure/B1373096.png)
![3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1373099.png)

